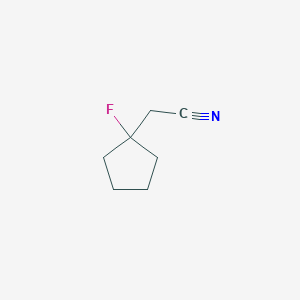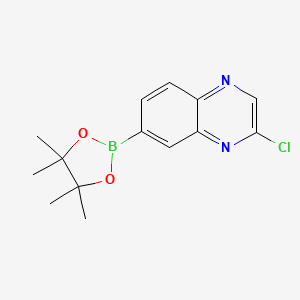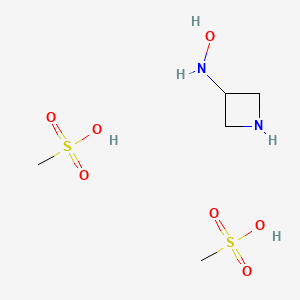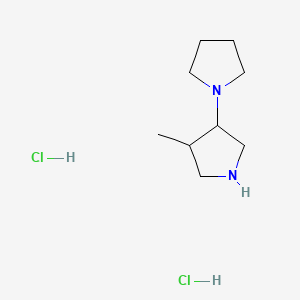![molecular formula C11H20BNO2 B13458656 3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine](/img/structure/B13458656.png)
3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a boron-containing group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine typically involves the reaction of pyrrolidine derivatives with boron-containing reagents. One common method is the reaction of pyrrolidine with tetramethyl-1,3,2-dioxaborolane under specific conditions to form the desired product. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boron-containing group to other functional groups.
Substitution: The compound can participate in substitution reactions where the boron group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and substituted pyrrolidine derivatives, depending on the type of reaction and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine is used as a building block for the synthesis of more complex molecules. Its boron-containing group makes it valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a precursor to biologically active molecules. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry
In the industrial sector, (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine is used in the production of materials with specific properties, such as polymers and advanced materials for electronic applications.
Mécanisme D'action
The mechanism of action of (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine involves its interaction with molecular targets through its boron-containing group. This group can form reversible covalent bonds with nucleophiles, making it useful in various chemical reactions. The pathways involved include the formation of boron-oxygen or boron-nitrogen bonds, which are crucial for its reactivity and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other boron-containing pyrrolidine derivatives and boronic acids. Examples include:
- (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine
- (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine
Uniqueness
What sets (3Z)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine apart is its specific structure, which combines the reactivity of the boron-containing group with the stability of the pyrrolidine ring. This unique combination makes it particularly useful in synthetic chemistry and various applications in research and industry.
Propriétés
Formule moléculaire |
C11H20BNO2 |
|---|---|
Poids moléculaire |
209.10 g/mol |
Nom IUPAC |
(3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine |
InChI |
InChI=1S/C11H20BNO2/c1-10(2)11(3,4)15-12(14-10)7-9-5-6-13-8-9/h7,13H,5-6,8H2,1-4H3/b9-7- |
Clé InChI |
JDWBYMFTHITNIE-CLFYSBASSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCNC2 |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C=C2CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-(aminomethyl)-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13458575.png)

![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13458593.png)
![N-{[2-(1H-pyrrol-1-yl)thiophen-3-yl]methyl}prop-2-enamide](/img/structure/B13458596.png)
![Ethyl5-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B13458597.png)


![Potassium trifluoro[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13458609.png)

![1-[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13458624.png)

![tert-butyl N-[(4-amino-3,5-dimethylphenyl)methyl]carbamate](/img/structure/B13458634.png)
![7-Methyl-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458647.png)

